molecular formula C22H28O2 B164210 1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene CAS No. 41935-92-6

1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene

Cat. No. B164210
CAS RN: 41935-92-6
M. Wt: 324.5 g/mol
InChI Key: YEDIZIGYIMTZKP-UHFFFAOYSA-N
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Description

1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene is a chemical compound with the molecular formula C22H28O2 . It is also known by its CAS number 41935-92-6 .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene consists of 22 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 324.5 g/mol.

Scientific Research Applications

Synthesis and Material Science

1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene has been explored in the context of synthesis and material science. Rawat, Prutyanov, and Wulff (2006) demonstrated the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are integral in photochromic materials and biologically active natural products. This synthesis involves a benzannulation reaction, yielding various naphtho[2.1-b]pyrans (Rawat, Prutyanov, & Wulff, 2006).

Pharmacological Studies

In pharmacological studies, chromene derivatives have shown significant antibacterial activities. Velpula et al. (2015) synthesized 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5$H$-benzo[$h$]thiazolo[2,3-$b$]quinazolin-9-yl)-2$H$-chromen-2-ones displaying considerable in vitro antibacterial activity against various bacterial strains (Velpula et al., 2015).

Haiba et al. (2016) synthesized benzo[h]chromene derivatives and evaluated their cytotoxic activity in human glioblastoma cells. They found that specific chromene compounds exhibited significant cytotoxic effects, suggesting potential applications in cancer research (Haiba et al., 2016).

Photochemical Studies

Delbaere, Micheau, and Vermeersch (2003) explored the photochromic behavior of 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, which is closely related to the compound . They studied its photobleaching and thermal relaxation, providing insights into the photochromic mechanisms and potential applications in photoresponsive materials (Delbaere, Micheau, & Vermeersch, 2003).

Catalysis Research

Rao, Kaswan, Parang, and Kumar (2015) reported on the In(OTf)3 catalyzed microwave-assisted alkenylation of methoxyphenols to synthesize indenes and chromenes, suggesting potential catalytic applications for chromene derivatives (Rao, Kaswan, Parang, & Kumar, 2015).

Structural and Computational Studies

Several studies have been conducted on the structural analysis of chromene derivatives. For example, Wang, Zeng, Shi, Wei, and Zong (2005) determined the crystal structure of a related chromene compound, providing valuable data for understanding the molecular geometry and interactions of such compounds (Wang, Zeng, Shi, Wei, & Zong, 2005).

Sert, Gümüş, Gökce, Kani, and Koca (2018) conducted molecular docking and Hirshfeld surface analysis on novel hybrid compounds containing pyrazole and coumarin cores. Their study included a chromene derivative, highlighting its potential in molecular interaction studies (Sert, Gümüş, Gökce, Kani, & Koca, 2018).

properties

IUPAC Name

1-methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-6-7-8-9-16-13-19(23-5)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h10-14H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDIZIGYIMTZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C(=C1)OC)C3=C(C=CC(=C3)C)C(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347769
Record name Cannabinol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabinol methylether

CAS RN

41935-92-6
Record name Cannabinol methylether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041935926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabinol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABINOL METHYLETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV9NWH4XHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene
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Reactant of Route 6
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